N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide
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Overview
Description
N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide typically involves multi-step organic reactions. One common method includes the coupling of 1H-indole-6-carboxylic acid with 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid through amide bond formation. This reaction is often facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated indole derivatives.
Scientific Research Applications
N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indol-6-yl)methylamine: Another indole derivative with similar structural features.
1-Methyl-1H-indol-2-ylboronic acid: A boronic acid derivative of indole.
2H-Indol-2-one, 1,3-dihydro-1-methyl-3-(1-methylethylidene): A related indole compound with different functional groups.
Uniqueness
N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide stands out due to its unique combination of indole rings and the presence of a methoxyethyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H25N3O2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)indol-3-yl]butanamide |
InChI |
InChI=1S/C23H25N3O2/c1-28-14-13-26-16-18(20-6-2-3-7-22(20)26)5-4-8-23(27)25-19-10-9-17-11-12-24-21(17)15-19/h2-3,6-7,9-12,15-16,24H,4-5,8,13-14H2,1H3,(H,25,27) |
InChI Key |
NSXOAQFYQFNRRG-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)CCCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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